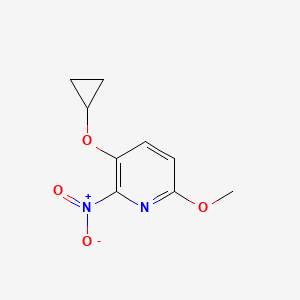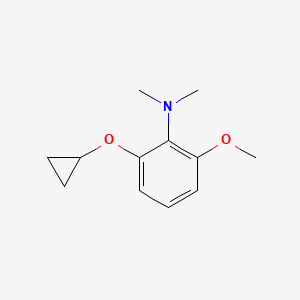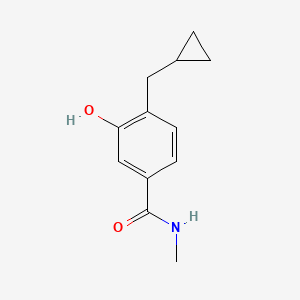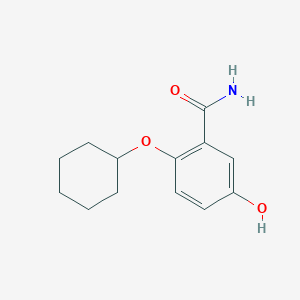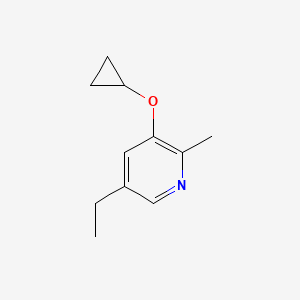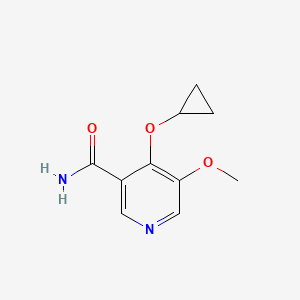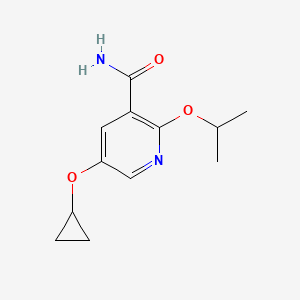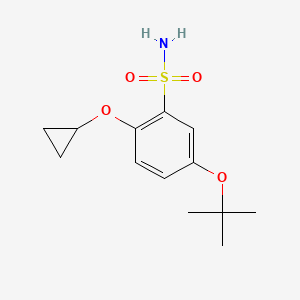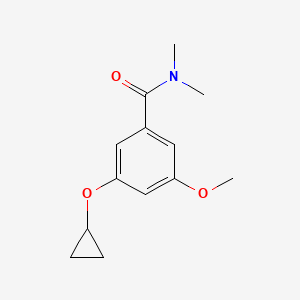
N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Cyclopropanation: Introduction of the cyclopropoxy group to the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamidation: Attachment of the methanesulfonamide group through reactions with methanesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropoxy and trifluoromethyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may contribute to the compound’s steric properties, affecting its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent in organic synthesis.
N-(2-Trifluoromethylphenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(2-Cyclopropoxyphenyl)methanesulfonamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H12F3NO3S |
|---|---|
Molekulargewicht |
295.28 g/mol |
IUPAC-Name |
N-[2-cyclopropyloxy-6-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H12F3NO3S/c1-19(16,17)15-10-8(11(12,13)14)3-2-4-9(10)18-7-5-6-7/h2-4,7,15H,5-6H2,1H3 |
InChI-Schlüssel |
KVBYFBBVRAANGG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




